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molecular formula C14H18I3N3O6 B125727 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide CAS No. 76801-93-9

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

Cat. No. B125727
M. Wt: 705.02 g/mol
InChI Key: KAEGSAWWVYMWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05958376

Procedure details

5-Amino-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (14.08 g, 0.02 mol), which had been prepared according to GB-A-1548594 was suspended in pyridine (200 ml) and acetic anhydride (57.1 g, 0.56 mol) was added dropwise with stirring and cooling. After stirring overnight, the mixture was poured into ethyl acetate (300 ml) and 20% aqueous HCl (200 ml). After extraction, the organic phase was washed with 2 M aqueous HCl (20 ml), brine (70 ml), dried (Na2SO4) and evaporated. Yield 17.4 g (100%). The crude material was used without further purification, since analysis by HPLC and 1H NMR indicated, that the product was >97% pure.
Quantity
14.08 g
Type
reactant
Reaction Step One
[Compound]
Name
A-1548594
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57.1 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([I:26])=[C:4]([C:18]([NH:20][CH2:21][CH:22]([OH:25])[CH2:23][OH:24])=[O:19])[C:5]([I:17])=[C:6]([C:15]=1[I:16])[C:7]([NH:9][CH2:10][CH:11]([OH:14])[CH2:12][OH:13])=[O:8].C(O[C:31](=[O:33])[CH3:32])(=O)C.C([O:37][CH2:38][CH3:39])(=O)C.Cl>N1C=CC=CC=1>[NH2:1][C:2]1[C:15]([I:16])=[C:6]([C:7]([NH:9][CH2:10][CH:11]([O:14][C:31](=[O:33])[CH3:32])[CH2:12][O:13][C:38](=[O:37])[CH3:39])=[O:8])[C:5]([I:17])=[C:4]([C:3]=1[I:26])[C:18]([NH:20][CH2:21][CH:22]([O:25][C:12](=[O:13])[CH3:11])[CH2:23][O:24][C:7](=[O:8])[CH3:6])=[O:19]

Inputs

Step One
Name
Quantity
14.08 g
Type
reactant
Smiles
NC=1C(=C(C(=C(C(=O)NCC(CO)O)C1I)I)C(=O)NCC(CO)O)I
Step Two
Name
A-1548594
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
57.1 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
After extraction
WASH
Type
WASH
Details
the organic phase was washed with 2 M aqueous HCl (20 ml), brine (70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was used without further purification, since analysis by HPLC and 1H NMR

Outcomes

Product
Name
Type
Smiles
NC=1C(=C(C(=C(C(=O)NCC(COC(C)=O)OC(C)=O)C1I)I)C(=O)NCC(COC(C)=O)OC(C)=O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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